4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-(methoxymethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUAITHAVJBWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Substitution with isopropyl group: Alkylation of the pyrazole nitrogen can be carried out using isopropyl bromide in the presence of a base such as potassium carbonate.
Addition of the methoxymethyl group: This can be achieved through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 4-hydroxy-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.
Substitution: Formation of 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole.
Scientific Research Applications
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include variations in halogen substituents, alkyl/ether chains, and aryl groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Halogen Effects : Bromine at the 4-position increases molecular weight and polarizability compared to chlorine analogues (e.g., 377.07 vs. 293.75 g/mol for bromo- and chlorophenyl derivatives) .
- Ether Chain Variations : Replacing methoxymethyl (CH₂OCH₃) with propoxymethyl (CH₂OCH₂CH₂CH₃) increases hydrophobicity but reduces synthetic yield (63–75% for methoxymethyl vs. unreported for propoxymethyl) .
Spectroscopic and Analytical Data
- ¹H NMR : Methoxymethyl protons appear as distinct singlets (δ 3.25–4.29), while isopropyl groups show characteristic doublets (δ 1.2–1.4) .
- ¹³C NMR : Methoxymethyl carbons resonate at δ 58.00–63.38, and bromine’s inductive effect deshields adjacent carbons (δ 128.37–139.23) .
- UV-Vis : Bromophenyl derivatives absorb at 364 nm (N=N group) and 250 nm (pyrazole ring), whereas chlorophenyl analogues show similar but less intense peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
